molecular formula C13H10N2O2 B097565 Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- CAS No. 19079-11-9

Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-

Cat. No. B097565
CAS RN: 19079-11-9
M. Wt: 226.23 g/mol
InChI Key: SYXZMNNRTIHJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known by its chemical name, Methylene Blue.

Mechanism Of Action

The mechanism of action of Methylene Blue varies depending on its application. In neuroscience, Methylene Blue has been shown to increase mitochondrial function and reduce oxidative stress, leading to improved cognitive function and memory. In oncology, Methylene Blue has been shown to sensitize cancer cells to radiation therapy and chemotherapy by inhibiting DNA repair mechanisms and inducing apoptosis. In infectious diseases, Methylene Blue has been shown to inhibit the growth of pathogens by disrupting their electron transport chain and inducing oxidative stress.

Biochemical And Physiological Effects

Methylene Blue has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, the improvement of mitochondrial function, the inhibition of DNA repair mechanisms, and the induction of apoptosis. Additionally, Methylene Blue has been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

Methylene Blue has several advantages for use in lab experiments, including its low cost, high solubility, and ease of use. However, Methylene Blue also has some limitations, including its potential toxicity at high concentrations and its potential to interfere with certain assays.

Future Directions

There are several future directions for research on Methylene Blue, including the investigation of its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the optimal dosages and administration methods for Methylene Blue in various applications. Finally, the development of new analogs of Methylene Blue may lead to the discovery of compounds with improved therapeutic potential.

Synthesis Methods

Methylene Blue can be synthesized using various methods, including the reduction of N,N-dimethyl-4-nitroaniline with zinc dust and hydrochloric acid, the oxidation of N,N-dimethylaniline with sodium dichromate, and the condensation of N,N-dimethylaniline with formaldehyde and sulfuric acid. The most commonly used method for synthesizing Methylene Blue is the reduction of N,N-dimethyl-4-nitroaniline.

Scientific Research Applications

Methylene Blue has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, Methylene Blue has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. In oncology, Methylene Blue has been investigated for its potential to sensitize cancer cells to radiation therapy and chemotherapy. In infectious diseases, Methylene Blue has been studied for its ability to inhibit the growth of various pathogens, including malaria parasites and bacteria.

properties

CAS RN

19079-11-9

Product Name

Pyrazino[1,2-a]indole-1,4-dione, 2,3-dihydro-2-methyl-3-methylene-

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-methyl-3-methylidenepyrazino[1,2-a]indole-1,4-dione

InChI

InChI=1S/C13H10N2O2/c1-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(17)14(8)2/h3-7H,1H2,2H3

InChI Key

SYXZMNNRTIHJKB-UHFFFAOYSA-N

SMILES

CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O

Canonical SMILES

CN1C(=C)C(=O)N2C3=CC=CC=C3C=C2C1=O

Other CAS RN

19079-11-9

synonyms

2,3-Dihydro-2-methyl-3-methylenepyrazino[1,2-a]indole-1,4-dione

Origin of Product

United States

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